molecular formula C23H47BrN2 B12564535 N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide CAS No. 192129-11-6

N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide

Cat. No.: B12564535
CAS No.: 192129-11-6
M. Wt: 431.5 g/mol
InChI Key: JUHCQPFUSKLGEL-UHFFFAOYSA-M
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Description

N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide: is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 6-cyanohexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

    Substitution: Formation of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-amine.

    Reduction: Formation of N-(6-Aminohexyl)-N,N-dimethyltetradecan-1-aminium bromide.

    Oxidation: Formation of N-(6-Carboxyhexyl)-N,N-dimethyltetradecan-1-aminium bromide.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
  • Employed in the synthesis of nanoparticles and other advanced materials.

Biology:

  • Utilized in cell culture studies as a transfection agent to introduce genetic material into cells.
  • Acts as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its surfactant properties.
  • Studied for its role in enhancing the efficacy of certain pharmaceuticals.

Industry:

  • Used in the formulation of detergents and cleaning agents.
  • Employed in the production of emulsions and dispersions in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide primarily involves its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death in microbial cells. The cyano group may also interact with specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

    N,N-Dimethyltetradecan-1-aminium bromide: Lacks the cyano group, making it less effective as an antimicrobial agent.

    N-(6-Cyanohexyl)-N,N-dimethyldodecan-1-aminium bromide: Has a shorter alkyl chain, which may affect its surfactant properties and biological activity.

    N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide, which may influence its solubility and reactivity.

Uniqueness: N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to the presence of both a long alkyl chain and a cyano group. This combination enhances its surfactant properties and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

192129-11-6

Molecular Formula

C23H47BrN2

Molecular Weight

431.5 g/mol

IUPAC Name

6-cyanohexyl-dimethyl-tetradecylazanium;bromide

InChI

InChI=1S/C23H47N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25(2,3)23-20-17-14-15-18-21-24;/h4-20,22-23H2,1-3H3;1H/q+1;/p-1

InChI Key

JUHCQPFUSKLGEL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCC#N.[Br-]

Origin of Product

United States

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